molecular formula C24H20N2O B12899753 2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one CAS No. 61185-87-3

2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one

Cat. No.: B12899753
CAS No.: 61185-87-3
M. Wt: 352.4 g/mol
InChI Key: GWGNEZPARJSGFH-UHFFFAOYSA-N
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Description

2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, with its unique structure, has garnered interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol typically involves the condensation of 2-phenylpropylideneamine with 2-phenylquinolin-4-ol. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol or toluene. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6-((2-phenylpropylidene)amino)quinolin-4-ol is unique due to the presence of both the imine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications in synthetic and medicinal chemistry .

Properties

CAS No.

61185-87-3

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

2-phenyl-6-(2-phenylpropylideneamino)-1H-quinolin-4-one

InChI

InChI=1S/C24H20N2O/c1-17(18-8-4-2-5-9-18)16-25-20-12-13-22-21(14-20)24(27)15-23(26-22)19-10-6-3-7-11-19/h2-17H,1H3,(H,26,27)

InChI Key

GWGNEZPARJSGFH-UHFFFAOYSA-N

Canonical SMILES

CC(C=NC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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